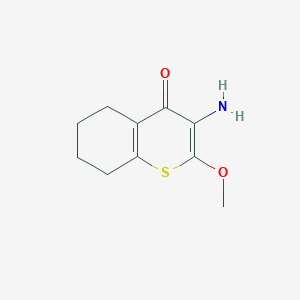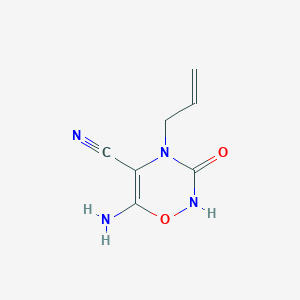![molecular formula C21H29N3OS B4319638 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(2-PYRIDYLSULFANYL)-1-ETHANONE](/img/structure/B4319638.png)
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(2-PYRIDYLSULFANYL)-1-ETHANONE
Descripción general
Descripción
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(2-PYRIDYLSULFANYL)-1-ETHANONE is a complex organic compound characterized by the presence of an adamantyl group, a piperazine ring, and a pyridylsulfanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(2-PYRIDYLSULFANYL)-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 1-adamantylamine with piperazine to form 1-(1-adamantyl)piperazine. This intermediate is then reacted with 2-chloropyridine-5-thiol under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(2-PYRIDYLSULFANYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridylsulfanyl moiety, where nucleophiles like amines or thiols replace the pyridyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the pyridyl moiety.
Aplicaciones Científicas De Investigación
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(2-PYRIDYLSULFANYL)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(2-PYRIDYLSULFANYL)-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The piperazine ring can form hydrogen bonds and electrostatic interactions with target proteins, while the pyridylsulfanyl moiety can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(1-ADAMANTYL)PHENOXY]-3-PIPERIDINOPROPAN-2-OL HYDROCHLORIDE: Shares the adamantyl and piperazine features but differs in the presence of a phenoxy group.
1-[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]-2-(2-PHENYLADAMANTAN-2-YL)ETHANONE: Contains a chlorophenyl group and a phenyladamantyl moiety, offering different chemical properties.
Uniqueness
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(2-PYRIDYLSULFANYL)-1-ETHANONE is unique due to the combination of its adamantyl, piperazine, and pyridylsulfanyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-pyridin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3OS/c25-20(15-26-19-3-1-2-4-22-19)23-5-7-24(8-6-23)21-12-16-9-17(13-21)11-18(10-16)14-21/h1-4,16-18H,5-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLSMXFGVGAGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=CC=CC=N2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B4319560.png)


![2-[2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID](/img/structure/B4319574.png)
![N-[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]quinoline-2-carboxamide](/img/structure/B4319581.png)
![ETHYL 4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B4319591.png)
![METHYL 3-(BENZYLSULFANYL)-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PROPANOATE](/img/structure/B4319595.png)

![4-METHYL-2-[4-(PIPERIDINOCARBONYL)PHENYL]-1(2H)-PHTHALAZINONE](/img/structure/B4319609.png)
![4-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B4319611.png)
![2-{4-[(4-benzylpiperidino)carbonyl]phenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4319619.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B4319627.png)
![2-[2-(benzyloxy)-5-bromophenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-2-carbonitrile](/img/structure/B4319653.png)
![4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4319659.png)
